2-(Biphenyl-4-yl)-2-oxoethyl 2-methylquinoline-4-carboxylate
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Overview
Description
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound that features a quinoline moiety, a biphenyl group, and a carboxylate ester. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-METHYLQUINOLINE-4-CARBOXYLATE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the quinoline derivative with the biphenyl group to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, especially at the quinoline and biphenyl rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution
Major Products
The major products formed depend on the type of reaction. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-METHYLQUINOLINE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. The biphenyl group may enhance the compound’s ability to cross cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2-Methylquinoline: Similar structure but lacks the biphenyl group.
Biphenyl derivatives: Compounds with similar biphenyl groups but different functional groups
Uniqueness
What sets 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-METHYLQUINOLINE-4-CARBOXYLATE apart is its unique combination of a quinoline moiety and a biphenyl group, which may confer enhanced biological activity and better pharmacokinetic properties .
Properties
Molecular Formula |
C25H19NO3 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C25H19NO3/c1-17-15-22(21-9-5-6-10-23(21)26-17)25(28)29-16-24(27)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-15H,16H2,1H3 |
InChI Key |
MSEQQBZSXAINBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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